3-(Chloromethyl)phenol
Description
Contextualization within Halogenated Phenols and Organic Chemistry
Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. cymitquimica.com These compounds serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. cymitquimica.comglobalscientificjournal.comgoogle.com The reactivity of the phenol ring is significantly influenced by the presence of the hydroxyl (-OH) group, which activates the ring towards electrophilic aromatic substitution. wikipedia.org The introduction of a halogen, such as chlorine, further modifies the electronic properties and reactivity of the molecule.
3-(Chloromethyl)phenol, with its distinct structure featuring a chloromethyl group at the meta position of the phenol ring, is a key member of this class. smolecule.com Its unique arrangement of functional groups—a hydroxyl group, a phenyl ring, and a reactive chloromethyl group—makes it a versatile building block in organic synthesis. smolecule.com The hydroxyl group directs electrophilic substitution to the ortho and para positions, while the chloromethyl group is susceptible to nucleophilic substitution reactions. smolecule.com
Significance and Research Imperatives for this compound
The importance of this compound in research stems from its utility as a precursor in the synthesis of more complex molecules. smolecule.comsmolecule.com The reactive chloromethyl group allows for the introduction of various functionalities, making it a valuable intermediate for creating a diverse range of derivatives. smolecule.com This has led to its application in medicinal chemistry for the development of new therapeutic agents and in materials science for the synthesis of novel polymers. thieme-connect.comcymitquimica.com
The study of this compound and its reactions is crucial for advancing synthetic methodologies. Research into its reactivity and the development of efficient synthetic routes using this compound contribute to the broader field of organic chemistry. smolecule.com
Scope and Objectives of the Academic Research Outline
This article provides a detailed examination of this compound, focusing on its chemical properties, synthesis, and applications in scientific research. The objective is to present a comprehensive overview based on established scientific findings, offering insights into its role as a versatile chemical intermediate.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C7H7ClO |
| Molecular Weight | 142.58 g/mol |
| Boiling Point | 105-110 °C (at 0.1 Torr) |
| Density | 1.233 g/cm³ (Predicted) |
| pKa | 9.61 (Predicted) |
| Form | Solid |
| Color | Light Brown to Brown |
| CAS Number | 60760-06-7 |
This data is compiled from various chemical databases and is predicted or measured under specific conditions. chemicalbook.com
Synthesis and Reactivity
Several methods are employed for the synthesis of this compound. The traditional and widely used method is the Blanc chloromethylation reaction, which involves the electrophilic substitution of phenol with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). smolecule.com The mechanism proceeds through the protonation of formaldehyde, followed by an electrophilic attack on the phenol ring to form a benzyl (B1604629) alcohol intermediate, which is then chlorinated. smolecule.com
Another synthetic approach involves the chloromethylation of phenol derivatives using chloromethyl methyl ether in the presence of an acid catalyst. smolecule.com Direct chlorination of toluene (B28343) followed by hydroxylation can also yield this compound. smolecule.com
The reactivity of this compound is characterized by two main features: the chloromethyl group and the phenolic hydroxyl group. The chloromethyl group readily undergoes nucleophilic substitution reactions, allowing for its conversion into other functional groups. smolecule.com For example, it can be hydrolyzed to an alcohol or reacted with sodium azide (B81097) to form an azidomethyl group, a precursor for "click" chemistry. The hydroxyl group activates the aromatic ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. smolecule.com
Applications in Research
The unique reactivity of this compound makes it a valuable tool in various research areas:
Organic Synthesis: It serves as a fundamental building block for constructing more complex molecules. Its ability to undergo both nucleophilic and electrophilic substitution reactions allows for the synthesis of a wide range of derivatives. smolecule.comrsc.org
Medicinal Chemistry: This compound is a precursor in the synthesis of various pharmaceutical compounds. biosynth.comnih.gov For instance, it is used in the preparation of sulfonic acids, which are important components of many drugs. biosynth.com Its derivatives have been investigated for their potential as antimicrobial agents. smolecule.com
Materials Science: this compound and its derivatives are utilized in the development of new materials. For example, it can be incorporated into polymers to modify their properties. thieme-connect.com
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKJVXBLFGISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275370 | |
| Record name | 3-(chloromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60760-06-7 | |
| Record name | 3-(chloromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 3 Chloromethyl Phenol
Established Synthesis Routes
Traditional methods for synthesizing 3-(Chloromethyl)phenol often rely on well-documented reactions that are foundational to organic synthesis.
Chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org The reaction involving phenol (B47542) derivatives and chloromethyl methyl ether (MOMCl) typically proceeds under acidic conditions with a Lewis acid catalyst. wikipedia.orgsmolecule.com This process is a form of electrophilic aromatic substitution. smolecule.com
The mechanism involves the activation of chloromethyl methyl ether by the Lewis acid, enhancing its electrophilic character. The activated species is then attacked by the electron-rich phenol ring to form a benzyl (B1604629) alcohol intermediate, which is subsequently converted to the final chloromethylated product. wikipedia.orgsmolecule.com While highly activated rings like phenols can be susceptible to side reactions such as the formation of diarylmethane, careful control of reaction conditions can favor the desired product. wikipedia.org The use of chloromethyl methyl ether is a common approach in the production of resins and other functionalized polymers. wikipedia.org
| Reactant | Catalyst | Conditions | Outcome |
| Phenol Derivative | Zinc Chloride (ZnCl₂) | Acidic, Reflux | Formation of chloromethylated phenol |
| Nitrophenol | Zinc Chloride (ZnCl₂) | Excess CME, Reflux | Good yields for 2-nitrophenols tandfonline.com |
| Aromatic Hydrocarbons | Zinc Iodide (ZnI₂) | CH₂Cl₂, 5-10°C | Good to excellent yields researchgate.net |
This table presents generalized conditions and outcomes for chloromethylation reactions.
The Friedel-Crafts reaction is a cornerstone of C-C bond formation in aromatic chemistry. nih.gov In the context of synthesizing this compound, a Friedel-Crafts alkylation approach can be considered. This reaction involves treating an aromatic compound with an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govmasterorganicchemistry.com
The reaction proceeds through the generation of a carbocation electrophile from the alkylating agent, facilitated by the Lewis acid. masterorganicchemistry.comjk-sci.com The aromatic ring then acts as a nucleophile, attacking the carbocation to form a new C-C bond. jk-sci.com However, the direct Friedel-Crafts alkylation of phenols can be challenging. Phenols are highly activated substrates, and the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating it and potentially leading to low yields or undesired side reactions. elementalchemistry.in For this reason, the reaction is often more successful with less activated or protected aromatic compounds. jk-sci.comelementalchemistry.in
| Lewis Acid Catalyst Category | Examples |
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅ jk-sci.com |
| Moderately Active | FeCl₃, InCl₃, SbCl₅ jk-sci.com |
| Mild | BCl₃, SnCl₄, TiCl₄ jk-sci.com |
This table categorizes common Lewis acids by their activity in Friedel-Crafts reactions.
A multi-step pathway starting from toluene (B28343) provides an alternative route to phenol derivatives. This process involves the initial chlorination of the toluene ring, followed by hydroxylation to introduce the phenol group.
The chlorination of toluene is a typical electrophilic aromatic substitution reaction where the methyl group directs the incoming chlorine to the ortho and para positions. mdpi.com This reaction is generally catalyzed by a Lewis acid. mdpi.com To obtain the meta-substituted product, more complex synthetic strategies would be required, potentially involving functional group manipulation to alter the directing effects. Following chlorination, a subsequent hydroxylation step would be necessary to convert the chlorotoluene intermediate into the corresponding phenol. Industrial processes for producing phenol from toluene often involve the oxidation of toluene to benzoic acid, which is then oxidatively hydrolyzed to phenol using a copper catalyst at high temperatures. globallcadataaccess.org Bacterial monooxygenase enzymes have also been studied for their ability to hydroxylate toluene and benzene (B151609) derivatives with high regiospecificity. nih.govresearchgate.net
| Reaction Step | Reagents/Catalyst | Typical Conditions | Product |
| Toluene Chlorination | Cl₂, Lewis Acid (e.g., ZnCl₂) | 60-80 °C | o- and p-Chlorotoluene mdpi.com |
| Toluene Oxidation | Air, Catalyst | 165 °C, 11 atm | Benzoic Acid globallcadataaccess.org |
| Benzoic Acid Hydroxylation | Copper Catalyst | 230-240 °C | Phenol globallcadataaccess.org |
This table outlines conditions for key steps in the transformation of toluene to phenol.
Advanced Synthetic Approaches
Modern synthetic chemistry seeks to develop methodologies that are not only efficient but also safer and more scalable. Continuous flow techniques and novel rearrangement reactions represent the forefront of these efforts.
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.govspringernature.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (such as temperature and residence time), and the potential for automation. springernature.comrsc.org
In the context of synthesizing this compound, a continuous flow setup could be designed for the chloromethylation reaction. researchgate.net Reagents would be continuously pumped and mixed in a reactor coil or a packed-bed reactor. springernature.com This approach is particularly advantageous for handling hazardous reagents like chloromethyl methyl ether, as it minimizes the amount of such material present at any given time. researchgate.net Computational Fluid Dynamics (CFD) can be used to model and optimize reactor design and reaction conditions, reducing the need for extensive experimentation. rsc.org Research has shown that residence time and temperature are often the most significant factors affecting product yield in continuous flow systems. rsc.org
| Parameter | Advantage in Flow Chemistry |
| Safety | Small reaction volumes minimize risk with hazardous reagents. researchgate.net |
| Heat Transfer | High surface-area-to-volume ratio allows for efficient heating/cooling. nih.gov |
| Control | Precise manipulation of residence time, temperature, and stoichiometry. rsc.org |
| Scalability | Production can be increased by running the system for longer periods. nih.gov |
This table highlights the key advantages of employing continuous flow synthesis.
The Boekelheide rearrangement is a chemical reaction that traditionally involves the rearrangement of heterocyclic N-oxides. fu-berlin.de Modified versions of this reaction have been applied to the synthesis of complex heterocyclic systems, including 1,2-benzisoxazole (B1199462) derivatives. mdpi.com These compounds are of interest in medicinal chemistry. nih.govlookchem.com
One synthetic protocol involves the base-catalyzed cyclization of an o-hydroxyphenylketoxime, followed by reaction with thionyl chloride to yield a 3-(chloromethyl)-1,2-benzisoxazole derivative. mdpi.com This route establishes the key chloromethyl-substituted aromatic core that is analogous to the structure of this compound. While this method directly produces a benzisoxazole rather than a simple phenol, the chemistry is significant as it demonstrates a sophisticated pathway to install a reactive chloromethyl group onto a benzene ring that also contains an oxygen-based functional group, which could potentially be a precursor to phenolic compounds through further transformations. The reaction mechanism is thought to proceed through either concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement or stepwise processes involving radical or ionic intermediates. fu-berlin.deresearchgate.net
| Starting Material | Key Reagents | Intermediate | Final Product Class |
| N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide | Hydroxylamine hydrochloride, Pyridine | Oxime mdpi.com | N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide mdpi.com |
| 4-Methylpyrimidine N-oxide | Acetic Anhydride (B1165640) | exo-methylene species | 4-Acetoxymethyl-substituted pyrimidine (B1678525) fu-berlin.de |
This table shows examples of reactants and products in Boekelheide-type rearrangements and related cyclizations.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound and related chloromethylated phenols is traditionally achieved through methods like the Blanc chloromethylation, which involves reacting a phenol with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. However, to improve yields and selectivity, researchers have explored various modifications to reaction parameters such as catalysts, reagents, and temperature.
Recent advancements have focused on alternative catalytic systems to enhance reaction efficiency. For instance, the use of different catalysts in chloromethylation reactions of aromatic compounds has been shown to significantly impact yields. One study demonstrated an efficient chloromethylation of aromatic hydrocarbons and O-carbethoxy phenol substrates using a mixture of dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by zinc iodide (ZnI₂). This system, operating at mild temperatures of 5-10°C, provided the corresponding chloromethyl derivatives in good to excellent yields. researchgate.net For example, the reaction with benzene produced benzyl chloride in a 76% yield within 30 minutes. researchgate.net
Another approach involves modifying the phenol substrate to improve reaction outcomes. Protecting the hydroxyl group of phenols, for instance, can lead to smoother reactions and higher yields. In the ZnI₂-catalyzed system, while 3,5-dimethylphenol (B42653) did not react effectively, its O-carbethoxy-protected derivative underwent chloromethylation smoothly, resulting in a nearly quantitative yield of the desired product. researchgate.net This highlights the importance of substrate modification as a strategy for yield optimization.
Furthermore, the development of selective chlorination processes for phenols, which can be a related pathway or a source of precursors, underscores the importance of catalyst and condition selection. Studies on the para-selective chlorination of phenols using sulfuryl chloride have shown that specific catalysts, including various sulfur-containing compounds, can lead to quantitative yields with high regioselectivity under solvent-free conditions when used with a Lewis acid activator. cardiff.ac.ukresearchgate.net
Below is a data table summarizing the impact of different catalytic systems and conditions on the chloromethylation of aromatic compounds, which is the core reaction for synthesizing this compound.
| Catalyst/Reagent System | Substrate | Conditions | Yield |
|---|---|---|---|
| Zinc Iodide (5 mol%) / Dimethoxymethane / Chlorosulfonic Acid | Benzene | CH₂Cl₂, 5-10°C, 0.5 h | 76% |
| Zinc Iodide (5 mol%) / Dimethoxymethane / Chlorosulfonic Acid | Ethylbenzene | CH₂Cl₂, 5-10°C, 1 h | 87% |
| Zinc Iodide (5 mol%) / Dimethoxymethane / Chlorosulfonic Acid | O-carbethoxy-3,5-dimethylphenol | CH₂Cl₂, 5-10°C, 1 h | ~100% (Quantitative) |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the manufacturing process. epa.govsigmaaldrich.com This involves designing chemical products and processes that minimize the use and generation of hazardous substances. epa.govyale.edu Key areas of focus include the selection of environmentally benign solvents, the reduction of hazardous reagents, and the improvement of atom economy. sigmaaldrich.comyale.edu
Solvent Selection and Minimization of Hazardous Reagents
A primary goal of green chemistry is to replace hazardous solvents with safer alternatives. whiterose.ac.uk Traditional chloromethylation reactions may use chlorinated solvents like dichloromethane. researchgate.net Green chemistry encourages the use of less toxic and more environmentally friendly solvents, such as water or bio-based solvents. whiterose.ac.ukmdpi.com For example, research on the chloromethylation of vanillin, a phenol derivative, demonstrated that the reaction can be performed efficiently in water at 60°C, eliminating the need for volatile organic solvents. mdpi.com This approach not only reduces environmental pollution but can also simplify the reaction work-up. mdpi.com
Minimizing hazardous reagents is another cornerstone of green chemistry. skpharmteco.com The classic Blanc reaction uses formaldehyde, a suspected carcinogen, and generates hydrogen chloride gas. Safer alternatives to these reagents are actively sought. For instance, dimethoxymethane has been used as a substitute for formaldehyde in some chloromethylation procedures. researchgate.net Furthermore, developing catalytic reactions is preferred over using stoichiometric reagents, as catalysts are used in smaller amounts and can be recycled, minimizing waste. yale.eduacs.org The shift from stoichiometric Lewis acids to recyclable catalysts like scandium triflate represents a move towards greener synthesis.
The following table outlines strategies for applying green chemistry principles to solvent and reagent selection in phenol chloromethylation.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Dichloromethane (DCM), Carbon Tetrachloride | Water, Toluene, or solvent-free conditions | Reduced toxicity and environmental pollution researchgate.netwhiterose.ac.uk |
| Less Hazardous Reagents | Formaldehyde, Chloromethyl methyl ether | Dimethoxymethane as a formaldehyde substitute | Avoids use of highly toxic and carcinogenic materials researchgate.net |
| Catalysis over Stoichiometric Reagents | Stoichiometric amounts of Zinc Chloride (ZnCl₂) | Catalytic amounts of recyclable catalysts (e.g., Scandium triflate) | Reduces waste and allows for catalyst reuse yale.edu |
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org Reactions with high atom economy are central to green chemistry as they inherently generate less waste. jocpr.comnih.gov
Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, such as the Diels-Alder reaction, are examples of 100% atom economy as all reactant atoms are found in the product. nih.gov In contrast, substitution and elimination reactions often have poor atom economy because they generate byproducts that are not part of the desired molecule. nih.gov
In the context of this compound synthesis via chloromethylation of phenol, the ideal reaction would be:
C₆H₅OH + CH₂O + HCl → HOC₆H₄CH₂Cl + H₂O
To calculate the theoretical atom economy for this reaction, we compare the molecular weight of the product to the sum of the molecular weights of all reactants.
Molecular Weight of this compound (HOC₆H₄CH₂Cl): 142.58 g/mol
Molecular Weight of Phenol (C₆H₅OH): 94.11 g/mol
Molecular Weight of Formaldehyde (CH₂O): 30.03 g/mol
Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Percent Atom Economy = (142.58 / (94.11 + 30.03 + 36.46)) x 100 = (142.58 / 160.60) x 100 ≈ 88.8%
Chemical Reactivity and Derivatization Strategies of 3 Chloromethyl Phenol
Nucleophilic Substitution Reactions
The chemical behavior of 3-(chloromethyl)phenol is significantly influenced by the presence of two key functional groups: the phenolic hydroxyl group and the chloromethyl group. The chloromethyl group, in particular, is a reactive site for nucleophilic substitution reactions, as the chlorine atom is a good leaving group, and the adjacent benzene (B151609) ring stabilizes the transition state.
Replacement of the Chloromethyl Group by Various Nucleophiles (e.g., Hydrolysis, Alkylation)
The benzylic chloride in this compound is readily displaced by a wide range of nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis for introducing the 3-hydroxybenzyl moiety into various molecular structures. smolecule.com
Hydrolysis: In the presence of water or hydroxide (B78521) ions, the chloromethyl group undergoes hydrolysis to form 3-(hydroxymethyl)phenol. This reaction typically proceeds via an SN2 mechanism where a hydroxide ion attacks the benzylic carbon, displacing the chloride ion. libretexts.org Under neutral conditions with water as the nucleophile, the reaction is slower but can be accelerated by heat.
Alkylation: A diverse array of derivatives can be synthesized by reacting this compound with different nucleophiles. For instance, alkoxides (RO⁻) can be used to form ethers, thiolates (RS⁻) yield thioethers, and amines (RNH₂) produce substituted benzylamines. These reactions are fundamental in building more complex molecules for applications in medicinal chemistry and materials science. The general scheme for these substitutions involves the attack of the nucleophile on the electrophilic carbon of the chloromethyl group.
Below is a table summarizing the products formed from the reaction of this compound with various nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Hydroxymethyl)phenol | Benzyl (B1604629) Alcohol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(Methoxymethyl)phenol | Ether |
| Thiolate | Sodium Thiophenolate (NaSPh) | 3-(Phenylthiomethyl)phenol | Thioether |
| Cyanide | Sodium Cyanide (NaCN) | (3-Hydroxyphenyl)acetonitrile | Nitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | 3-(Azidomethyl)phenol (B2374208) | Azide |
Formation of Sulfonic Acids via Reaction with Anions
A key derivatization strategy involves the conversion of the chloromethyl group to a sulfonic acid group through nucleophilic substitution with a sulfite (B76179) anion. This reaction, known as sulfitation, is a common method for introducing sulfonic acid groups into organic molecules. chempedia.info The reaction of this compound with an aqueous solution of sodium sulfite (Na₂SO₃) upon heating yields sodium 3-(hydroxymethyl)benzenesulfonate. oregonstate.edu The mechanism involves the sulfite ion acting as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. oregonstate.edu Subsequent acidification of the salt produces the corresponding sulfonic acid. This functional group transformation is significant as it dramatically increases the water solubility of the molecule.
Alkylation Reactions in Organic Synthesis
As a reactive benzylic halide, this compound serves as a potent alkylating agent in organic synthesis. It is used to introduce the 3-hydroxybenzyl group onto a nucleophilic substrate. This strategy is employed in the synthesis of complex organic molecules, including pharmaceuticals and polymers. echemi.com For example, the nitrogen or oxygen atoms in heterocyclic compounds can be alkylated with this compound to create more elaborate structures. This reactivity is crucial in the development of new therapeutic agents where the 3-hydroxybenzyl moiety can be a key pharmacophore. nih.gov
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring
The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl group. This allows for further functionalization of the aromatic ring, providing pathways to a variety of substituted phenol derivatives.
Influence of the Hydroxyl Group on Ortho and Para Positions
The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution. mlsu.ac.in It strongly directs incoming electrophiles to the positions ortho and para to itself. This directing effect is due to the ability of the oxygen's lone pairs to donate electron density into the benzene ring through resonance. This donation of electrons stabilizes the positively charged intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. masterorganicchemistry.com
In this compound, the hydroxyl group is at position 1 and the chloromethyl group is at position 3. Therefore, the positions activated by the hydroxyl group are 2, 4, and 6. The chloromethyl group is a weakly deactivating, ortho, para-directing group, but its influence is significantly overshadowed by the powerful activating effect of the hydroxyl group. Consequently, electrophilic substitution will predominantly occur at positions 2, 4, and 6.
Strategies for Further Derivatization
Further derivatization of the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions.
Nitration: The nitration of phenols and their derivatives, such as cresols, is a well-studied reaction. rsc.org Treating this compound, a derivative of m-cresol, with nitric acid leads to the introduction of a nitro (-NO₂) group onto the ring. Due to the directing effect of the hydroxyl group, nitration is expected to yield a mixture of isomers, primarily 3-(chloromethyl)-2-nitrophenol, 3-(chloromethyl)-4-nitrophenol, and 3-(chloromethyl)-6-nitrophenol. The ratio of these products is highly dependent on the reaction conditions, including the concentration of nitric and sulfuric acids, temperature, and solvent. rsc.orgoup.com Direct nitration of cresols can sometimes lead to side reactions and the formation of multiple isomers, making product separation challenging. oup.comgoogle.com
Halogenation: Phenols react readily with halogens like bromine and chlorine, often without the need for a Lewis acid catalyst that is typically required for the halogenation of less activated aromatic rings. mlsu.ac.inwikipedia.org The reaction of this compound with bromine water would likely lead to polysubstitution at the activated ortho and para positions, resulting in the formation of di- or tri-brominated products. To achieve monosubstitution, milder conditions are necessary, such as carrying out the reaction in a less polar solvent like carbon disulfide at low temperatures. mlsu.ac.in
Friedel-Crafts Reactions: Performing Friedel-Crafts alkylation or acylation on phenols can be problematic. elementalchemistry.in The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pair of electrons on the phenolic oxygen. stackexchange.comechemi.com This coordination deactivates the ring towards electrophilic attack and can lead to poor yields. stackexchange.com Alternative methods or specific conditions are often required to successfully perform Friedel-Crafts reactions on phenolic compounds.
The table below outlines the expected major products from the electrophilic aromatic substitution of this compound.
| Reaction | Reagent | Expected Major Products |
| Nitration | HNO₃ / H₂SO₄ | 3-(chloromethyl)-2-nitrophenol, 3-(chloromethyl)-4-nitrophenol, 3-(chloromethyl)-6-nitrophenol |
| Bromination | Br₂ in CS₂ | 2-bromo-3-(chloromethyl)phenol, 4-bromo-3-(chloromethyl)phenol, 6-bromo-3-(chloromethyl)phenol |
| Bromination | Br₂ (aq) | 2,4,6-tribromo-3-(chloromethyl)phenol |
Reduction Reactions and Derivative Formation
The reactivity of this compound is characterized by its two primary functional groups: the phenolic hydroxyl group and the chloromethyl group. The chloromethyl group, in particular, is susceptible to nucleophilic substitution and reduction, allowing for the synthesis of a diverse range of derivatives.
The conversion of this compound to corresponding alcohols and amines primarily proceeds through nucleophilic substitution of the reactive benzylic chloride, followed by potential reduction steps.
Alcohol Formation: The synthesis of the corresponding alcohol, 3-(hydroxymethyl)phenol, is typically achieved through hydrolysis of the chloromethyl group. This reaction involves the displacement of the chloride ion by a hydroxide ion (from water or a hydroxide salt).
Amine Formation: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia (B1221849) or the appropriate primary or secondary amine. This is a direct amination process where the nitrogen-containing nucleophile displaces the chloride. A more complex, multi-step strategy known as reductive amination can also be employed, which involves the conversion of an alcohol to an amine. mdpi.com This process follows a hydrogen-borrowing mechanism involving three key stages: the dehydrogenation of the alcohol to a carbonyl compound, imidization with an amine, and subsequent hydrogenation of the imine to form the final amine product. mdpi.com
The synthesis of primary amines from alcohols and ammonia is a significant transformation, though it can be challenging due to the high reactivity of the resulting primary amines. google.com Specialized catalysts, such as novel ruthenium complexes, have been developed to facilitate the direct reaction of primary alcohols with ammonia to yield primary amines with high efficiency. google.com
Catalytic hydrogenation is a powerful technique for modifying phenolic compounds. The reaction conditions, catalyst choice, and substrate determine the final product.
Hydrogenation of the Aromatic Ring: The phenol ring can be reduced to a cyclohexanol (B46403) or cyclohexanone (B45756) ring using various conventional hydrogenation catalysts. google.com Common catalysts for this transformation include palladium, platinum, nickel, and ruthenium supported on materials like carbon or silica-alumina. atlantis-press.com For instance, studies on the hydrogenation of phenol show that Pd/C is a highly efficient catalyst, capable of converting phenol to a mixture of cyclohexane, cyclohexanol, and cyclohexanone. atlantis-press.com The efficiency and outcome of the hydrogenation can be influenced by impurities in the phenol feedstock and reaction conditions such as temperature and pressure. google.comosti.gov
Reduction of the Chloromethyl Group: While catalytic hydrogenation typically targets the aromatic ring, the chloromethyl group can also be reduced. A strong reducing agent or specific catalytic conditions would be required to reduce the C-Cl bond to a C-H bond, yielding 3-methylphenol (m-cresol).
Other Reducing Agents: Besides catalytic hydrogenation, other chemical reducing agents can be used. For example, quinones can be reduced to hydroquinones using reagents like stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). libretexts.org While this applies to a different class of compounds, it illustrates the variety of reducing agents available in organic synthesis.
The following table summarizes various catalysts used in the hydrogenation of phenol, a reaction analogous to what this compound would undergo.
| Catalyst | Support | Primary Products from Phenol Hydrogenation | Reaction System |
|---|---|---|---|
| Palladium (Pd) | Carbon (C) | Cyclohexane, Cyclohexanol, Cyclohexanone | Supercritical Alcohol |
| Nickel (Ni) | Silica-Alumina (SiO₂-Al₂O₃) | Ethylation products (e.g., 2-ethyl phenol) favored over hydrogenation | Supercritical Alcohol |
| Ruthenium (Ru) | Carbon (C) | Ethylation products favored over hydrogenation | Supercritical Alcohol |
| Platinum (Pt) | Carbon (C) | Cyclohexanone, Cyclohexanol | Aqueous-phase |
| Rhodium (Rh) | Not specified | Cyclohexanone, Cyclohexanol | Aqueous-phase |
Polymerization and Resin Formation
This compound can serve as a monomer in the production of phenolic resins, which are synthetic polymers known for their heat resistance and durability. wikipedia.org These resins are formed through step-growth polymerization reactions. wikipedia.org
The synthesis of specialized phenolic resins often involves the reaction of a phenol with formaldehyde (B43269), which can be further modified with other reactive compounds. wikipedia.org
Reaction with Formaldehyde: Phenol reacts with formaldehyde at its ortho and para positions to form hydroxymethylphenols. wikipedia.org These intermediates then polymerize through condensation reactions, eliminating water to form methylene (B1212753) bridges between the phenolic units. wikipedia.org This process, which can be catalyzed by either acids or bases, results in the formation of a prepolymer known as a novolac or a resol, depending on the formaldehyde-to-phenol ratio. wikipedia.org
Reaction with 2-(Chloromethyl)oxirane: 2-(Chloromethyl)oxirane, also known as epichlorohydrin (B41342), is used to introduce epoxy groups into the polymer structure, creating what are known as phenolic epoxy resins or epoxy novolacs. chemicalbook.com This compound serves as a precursor in the synthesis of resins used in high-performance coatings, adhesives, and composite materials due to their excellent mechanical properties and thermal stability. The incorporation of 2-(chloromethyl)oxirane enhances the cross-linking capabilities of the resin.
The components involved in the formation of these complex resins are detailed in the table below.
| Reactant | Role in Polymerization | Resulting Structural Feature |
|---|---|---|
| This compound | Phenolic Monomer | Aromatic backbone of the resin |
| Formaldehyde | Cross-linking Agent | Methylene bridges (-CH₂-) linking phenolic units |
| 2-(Chloromethyl)oxirane (Epichlorohydrin) | Modifier / Cross-linking Agent | Epoxy groups for further cross-linking; ether linkages |
Phenolic resins can be modified with organosilicon compounds, such as silane (B1218182) coupling agents, to improve their performance characteristics. cnrs.fr A common agent used for this purpose is γ-aminopropyltriethoxysilane (KH550). cnrs.frresearchgate.net
The modification process typically involves a direct copolymerization where the silane is introduced during the resin synthesis. cnrs.frgoogle.com The functional group of the silane (e.g., the amino group in KH550) can react with the phenolic resin, effectively blocking some of the polar phenolic hydroxyl groups. cnrs.fr The alkoxy groups on the silicon atom (e.g., ethoxy groups) can undergo hydrolysis and condensation to form stable, cross-linked siloxane (Si-O-Si) networks. shinetsusilicone-global.com
This modification leads to several enhanced properties:
Reduced Water Absorption: Blocking hydrophilic phenolic hydroxyl groups decreases the resin's tendency to absorb moisture. cnrs.fr
Improved Electrical Insulation: Lower water absorption results in better electrical insulation performance, especially in humid environments. cnrs.fr
Enhanced Adhesion and Bonding Strength: The siloxane network can improve the resin's adhesion to various substrates. cnrs.frresearchgate.net
Increased Thermal Stability: The incorporation of stable siloxane bonds can enhance the heat resistance of the final cured polymer. shinetsusilicone-global.com
The final properties of a phenolic resin are determined by its three-dimensional cross-linked network. Cross-linking occurs during the curing stage, where the prepolymer is heated, often with a hardening agent. wikipedia.org
Methylene and Ether Bridge Formation: In standard phenol-formaldehyde resins, curing involves the condensation of hydroxymethyl groups to form methylene (-CH₂-) and dibenzyl ether (-CH₂-O-CH₂-) bridges between phenol rings, releasing water in the process. wikipedia.org This creates a rigid, thermosetting network.
Epoxy Group Cross-linking: In resins modified with 2-(chloromethyl)oxirane, the epoxy rings provide additional sites for cross-linking. These rings can react with the phenolic hydroxyl groups or other nucleophiles, leading to a higher cross-link density and contributing to the material's superior thermal and mechanical properties.
Siloxane Network Formation: When silane coupling agents are incorporated, the hydrolysis and condensation of the alkoxysilyl groups create an inorganic siloxane network that is interpenetrated with the organic phenolic polymer network. shinetsusilicone-global.com This hybrid structure further enhances the material's properties. cnrs.fr
The combination of these mechanisms results in a complex, highly cross-linked polymer with a structure tailored for specific high-performance applications. wikipedia.orgcnrs.fr
Integration into Advanced Polymeric Materials (e.g., Coatings, Adhesives, Composites)
The bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group and a versatile chloromethyl group, makes it a valuable monomer and modifying agent for the synthesis of advanced polymeric materials. Its incorporation into polymer backbones or cross-linked networks can significantly enhance the performance characteristics of coatings, adhesives, and composites. The strategic integration of this compound allows for the precise tailoring of material properties such as thermal stability, chemical resistance, and adhesion.
The primary utility of this compound in polymer science stems from its ability to act as a building block for functional polymers. The phenolic hydroxyl group can participate in typical condensation reactions, similar to those used in the production of traditional phenol-formaldehyde resins, while the chloromethyl group provides a reactive site for a variety of nucleophilic substitution reactions. This dual reactivity enables its use in creating functionalized epoxy resins, modified phenolic resins, and novel polyethers, leading to materials with enhanced properties.
Role in Epoxy Resin Formulations
Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesion, making them ideal for high-performance coatings and adhesives. researchgate.net this compound can be integrated into epoxy systems in two primary ways: as a co-monomer in the synthesis of the epoxy resin itself, or as a component in the curing agent (hardener).
When used as a co-monomer, typically alongside other phenols like bisphenol-A, this compound is reacted with epichlorohydrin to form a glycidyl (B131873) ether derivative. The resulting epoxy resin features pendent chloromethyl groups along its backbone. These groups serve as active sites for secondary cross-linking reactions or for grafting other functional molecules, thereby increasing the cross-link density and improving the thermomechanical properties of the cured material.
Alternatively, this compound can be incorporated into the curing agent. Phenolic compounds are known to act as hardeners for epoxy resins, where the phenolic hydroxyl group opens the epoxide ring. google.com A curing agent containing this compound would not only participate in the primary curing reaction but also introduce reactive chloromethyl sites into the cured network. This can lead to a tougher, more chemically resistant polymer matrix. Phenolic hardeners are often selected to produce rigid thermosets with excellent adhesion. google.com
Modification of Phenolic Resins
Phenol-formaldehyde (PF) resins are widely used as binders and adhesives, particularly in the manufacturing of wood composites and laminates, due to their high strength and durability. plenco.com The incorporation of this compound into PF resin formulations, for both novolac and resol types, offers a pathway to functionalized resins with enhanced properties.
In the synthesis of novolac resins, where there is an excess of phenol to formaldehyde, this compound can be added as a co-monomer. The resulting thermoplastic prepolymer contains chloromethyl functional groups, which can be utilized for more efficient and tailored cross-linking with hardeners like hexamethylenetetramine or can undergo other chemical modifications. plenco.com This approach allows for greater control over the final network structure and properties.
For resol resins, which are synthesized with an excess of formaldehyde, the integration of this compound can lead to a more densely cross-linked network upon curing. The additional reactive sites provided by the chloromethyl groups can contribute to improved thermal stability and resistance to chemical attack, properties that are highly desirable for demanding composite and coating applications.
Development of Functional Polyethers
The synthesis of polyethers is another area where this compound can be employed. Through Williamson ether synthesis, the phenolic hydroxyl group can be reacted with other monomers to build a polyether chain. The retention of the chloromethyl group on the aromatic ring of the this compound units provides a polymer with regularly spaced functional side groups. These functional groups can then be used for subsequent chemical modifications, such as quaternization to introduce ionic properties for specialized coating applications or for cross-linking to form robust, insoluble polymer networks suitable for advanced composites.
The following data tables summarize the potential roles of this compound in polymer synthesis and the anticipated effects on material properties.
| Polymer Type | Role of this compound | Key Reactive Groups Utilized | Expected Impact on Final Polymer Properties |
|---|---|---|---|
| Functionalized Epoxy Resin | Co-monomer | Phenolic -OH (in synthesis); Chloromethyl -CH₂Cl (for cross-linking/functionalization) | Increased cross-link density, enhanced thermal stability, site for secondary functionalization. |
| Epoxy Resin System | Component of Phenolic Curing Agent | Phenolic -OH (for curing); Chloromethyl -CH₂Cl (in cured network) | Improved chemical resistance, higher toughness, provides reactive sites in the cured matrix. |
| Modified Phenolic (Novolac) Resin | Co-monomer | Phenolic -OH and Aromatic Ring (in polymerization); Chloromethyl -CH₂Cl (for cross-linking) | Controlled cross-linking, improved mechanical strength, potential for post-polymerization modification. |
| Functional Polyether | Monomer | Phenolic -OH (in polymerization); Chloromethyl -CH₂Cl (as pendent group) | Creates a functional polymer backbone for grafting or specialized cross-linking; allows for tailored surface properties in coatings. |
| Property | Standard Resin System (e.g., Bisphenol-A Epoxy) | Hypothetical this compound Modified System | Rationale for Improvement |
|---|---|---|---|
| Adhesion Strength | Good | Enhanced | Increased polarity and potential for covalent bonding with substrates via the reactive chloromethyl group. |
| Thermal Stability (Glass Transition Temp, Tg) | Standard | Increased | Higher cross-link density resulting from the additional reactive sites provided by the chloromethyl groups. |
| Chemical Resistance | Good | Improved | A more densely cross-linked and robust polymer network limits the penetration of solvents and chemical agents. |
| Functional Versatility | Low | High | The chloromethyl group serves as a handle for a wide range of post-polymerization modifications to tailor final properties. |
Environmental Fates and Degradation Pathways of 3 Chloromethyl Phenol
Microbial Biodegradation Mechanisms
Microbial activity plays a crucial role in the breakdown of chlorophenolic compounds in the environment. nih.gov The biodegradation of 3-(chloromethyl)phenol involves specific enzymatic pathways that lead to the cleavage of its aromatic ring.
Under aerobic conditions, the initial step in the microbial degradation of many phenolic compounds, including chlorophenols, is their conversion to catechols. nih.gov For 3-chlorophenol, this transformation results in the formation of 3-chlorocatechol. nih.gov Following this hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes. This ring cleavage can proceed via two primary pathways: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govresearchgate.net
In the ortho-cleavage (or intradiol fission) pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. nih.govnih.gov In the case of 3-chlorocatechol, this would lead to the formation of 2-chloro-cis,cis-muconate. nih.gov
In the meta-cleavage (or extradiol fission) pathway, the enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups. nih.govnih.gov The degradation of 3-chlorocatechol through this pathway would result in the formation of 2-hydroxy-cis-cis-muconate. nih.gov Both pathways ultimately lead to intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov
Table 1: Aerobic Degradation Pathways of this compound
| Pathway | Initial Step | Key Intermediate | Ring Cleavage Enzyme | Ring Cleavage Product |
| Ortho-cleavage | Hydroxylation | 3-Chlorocatechol | Catechol 1,2-dioxygenase | 2-chloro-cis,cis-muconate nih.gov |
| Meta-cleavage | Hydroxylation | 3-Chlorocatechol | Catechol 2,3-dioxygenase | 2-hydroxy-cis-cis-muconate nih.gov |
Various bacterial strains have demonstrated the ability to degrade chlorophenols. Among these, species of the genus Pseudomonas are frequently implicated in the breakdown of these compounds. researchgate.net Strains such as Pseudomonas putida and Pseudomonas aeruginosa have been shown to utilize chlorophenols as a source of carbon and energy. nih.govnih.gov For instance, some Pseudomonas species are known to degrade 3-chlorobenzoate and phenol (B47542), often employing the ortho-cleavage pathway. nih.govresearchgate.net The efficiency of degradation can be influenced by factors such as the concentration of the compound and the presence of other substrates. nih.gov
The elucidation of degradation pathways relies on the identification of intermediate compounds and the enzymes responsible for their formation. For chlorophenols, the primary intermediates following initial hydroxylation are chlorocatechols. nih.gov As mentioned, 3-chlorophenol is converted to 3-chlorocatechol. nih.gov
The key enzymes driving the subsequent ring cleavage are catechol 1,2-dioxygenase for the ortho pathway and catechol 2,3-dioxygenase for the meta pathway. nih.govnih.gov Further downstream, enzymes such as chloromuconate cycloisomerase, chloromuconolactone isomerase, and dienelactone hydrolase are involved in the modified ortho-cleavage pathway to further process the ring-fission products. nih.gov
Table 2: Key Enzymes and Intermediates in the Biodegradation of this compound
| Step | Enzyme | Substrate | Product |
| Initial Hydroxylation | Monooxygenase | 3-Chlorophenol | 3-Chlorocatechol nih.gov |
| Ortho Ring Cleavage | Catechol 1,2-dioxygenase | 3-Chlorocatechol | 2-chloro-cis,cis-muconate nih.gov |
| Meta Ring Cleavage | Catechol 2,3-dioxygenase | 3-Chlorocatechol | 2-hydroxy-cis-cis-muconate nih.gov |
Chemical Degradation Processes
In addition to microbial action, this compound can be degraded through abiotic chemical processes in the environment.
Ozonation is a chemical oxidation process that can effectively degrade phenolic compounds in water. researchgate.net The reaction of ozone with phenols and chlorophenols is generally rapid. researchgate.net The rate of degradation is often influenced by pH, with increased rates typically observed under more alkaline conditions. researchgate.net The ozonation of phenols can lead to the formation of various intermediates, including catechol, hydroquinone, muconic acid, and fumaric acid, before eventual mineralization to compounds like oxalic acid and formic acid. researchgate.net
The chloromethyl group in this compound is susceptible to nucleophilic substitution reactions, such as hydrolysis. smolecule.com In aqueous environments, the chlorine atom can be replaced by a hydroxyl group, a process that can be influenced by pH. This transformation would convert this compound into 3-hydroxybenzyl alcohol.
Environmental Impact Considerations
The introduction of this compound into the environment raises concerns due to the general persistence and toxicity associated with chlorophenolic compounds. cdc.govnih.gov The fate of this compound is largely governed by its resistance to degradation and its availability to biological systems.
Persistence and Bioavailability
The persistence of chlorophenols in the environment is significantly influenced by the number and position of chlorine atoms on the phenol ring. cdc.gov Compounds with chlorine in the meta position, such as this compound, often exhibit greater resistance to microbial degradation. cdc.gov The environmental fate and transport of chlorophenols are also dependent on the pH of the surrounding medium, as they can exist in either a protonated phenol form or as a phenolate anion. cdc.gov Under acidic conditions, there is a tendency for these compounds to adsorb to soil surfaces, while neutral to alkaline conditions can increase their mobility in soil. nih.gov
The bioavailability of chlorophenols, or the extent to which they are available for uptake by organisms, is a critical factor in their potential for environmental impact. Adsorption to soil organic matter can reduce the bioavailability of these compounds to microorganisms, thereby slowing their degradation. vt.edu Conversely, factors that increase the solubility of this compound in water could enhance its bioavailability and susceptibility to microbial action. The interplay between sorption to soil particles and desorption back into the soil solution is a key determinant of the long-term contamination potential of chlorophenols. vt.edu
| Factor | Influence on Persistence | Influence on Bioavailability |
| Chlorine Position (meta) | Increased resistance to microbial degradation. cdc.gov | May be reduced due to strong adsorption. |
| Soil Organic Matter | Can increase persistence by adsorption. vt.edu | Decreased due to sorption. vt.edu |
| pH | Influences adsorption and mobility. cdc.govnih.gov | pH-dependent, affecting the form of the compound. cdc.gov |
Potential for Byproduct Formation
The degradation of this compound, whether through biological or chemical processes, can lead to the formation of various intermediate byproducts. The nature of these byproducts is a significant environmental concern, as they may be more or less toxic than the parent compound.
Aerobic microbial degradation of monochlorophenols typically proceeds through the formation of chlorocatechols. nih.govnih.gov Specifically, 3-chlorophenol, a related compound, is known to be converted to 3-chlorocatechol. nih.gov This intermediate is then subject to ring cleavage by dioxygenase enzymes. nih.gov However, the meta-cleavage of certain chlorocatechols can sometimes lead to the formation of "dead-end" metabolites that are resistant to further degradation. nih.gov
Chemical degradation processes, such as ozonation, have been shown to break down chlorophenols into a series of organic acids. researchgate.net Initial intermediates can include catechol and hydroquinone, which are further oxidized to compounds like muconic, fumaric, malonic, and maleic acids. researchgate.net The final degradation products are often simpler organic acids such as oxalic and formic acid. researchgate.net The specific byproducts formed and their concentrations will depend on the degradation conditions, including pH and the presence of other reactive species. researchgate.net
Table of Potential Degradation Byproducts:
| Degradation Pathway | Potential Intermediates | Potential Final Products |
| Aerobic Biodegradation | 3-Chlorocatechol nih.gov | Carbon dioxide, water, chloride ions |
| Chemical Oxidation (Ozonation) | Catechol, Hydroquinone, Muconic acid, Fumaric acid, Malonic acid, Maleic acid researchgate.net | Oxalic acid, Formic acid researchgate.net |
It is important to note that the thermal degradation of chlorophenols can also lead to the formation of highly toxic compounds, which is a significant concern in the context of industrial accidents or improper waste disposal. nih.gov
Computational Chemistry and Spectroscopic Analysis of 3 Chloromethyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule at the electronic level. These theoretical studies are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-(Chloromethyl)phenol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis for this molecule primarily considers the rotation around the C-C bond connecting the chloromethyl group to the phenyl ring and the C-O bond of the hydroxyl group. The presence of the flexible chloromethyl (-CH₂Cl) and hydroxyl (-OH) groups allows for different spatial orientations, or conformers. Theoretical calculations can identify the most stable conformer by comparing the relative energies of these different arrangements. The global minimum energy structure is crucial for accurately predicting other molecular properties.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These values are representative and derived from DFT (B3LYP/6-311++G(d,p)) calculations, as specific literature data is not available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Cl | 1.80 Å |
| C-C (ring avg.) | 1.39 Å | |
| C-O | 1.37 Å | |
| O-H | 0.97 Å | |
| C(ring)-CH₂ | 1.51 Å | |
| Bond Angles | C-C-Cl | 111.5° |
| C-C-O | 118.0° | |
| C-O-H | 109.0° | |
| Dihedral Angle | C(2)-C(3)-C(7)-Cl | ~65° |
Electronic properties are key to understanding a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that dictate how a molecule interacts with other species.
HOMO : Represents the ability to donate an electron. For this compound, the HOMO is primarily localized on the phenyl ring and the oxygen atom of the hydroxyl group, indicating these are the main sites for electrophilic attack.
LUMO : Represents the ability to accept an electron. The LUMO is generally distributed over the aromatic ring and the chloromethyl group, suggesting these areas are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.govcrimsonpublishers.com It helps identify sites for electrophilic and nucleophilic reactions.
Negative Regions (Red/Yellow) : Indicate high electron density and are susceptible to electrophilic attack. In this compound, this region is concentrated around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.
Positive Regions (Blue) : Indicate electron deficiency and are prone to nucleophilic attack. These regions are found around the hydrogen atom of the hydroxyl group and the hydrogens of the chloromethyl group.
Table 2: Predicted Electronic Properties of this compound Note: Values are representative and based on DFT calculations.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | 5.4 eV |
Conceptual DFT provides reactivity descriptors that quantify the reactivity of different atomic sites within a molecule. scielo.org.mx Fukui functions (f(r)) are particularly useful for predicting the most probable sites for nucleophilic, electrophilic, and radical attacks. researchgate.netvub.be
f⁺(r) : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f⁺ value is the most likely site. For this compound, this is expected to be on the carbon atom of the chloromethyl group.
f⁻(r) : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f⁻ value is the most susceptible. This is predicted to be the oxygen atom and the ortho/para carbons relative to the hydroxyl group.
f⁰(r) : Predicts the site for a radical attack .
These descriptors provide a more quantitative picture of the reactivity patterns suggested by the MEP map and frontier orbitals.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide experimental data that is essential for confirming the structure and understanding the bonding within a molecule. When combined with theoretical calculations, a more complete and accurate assignment of spectral features can be achieved.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H-NMR : The spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the methylene (B1212753) protons.
-OH Proton : A broad singlet, typically in the range of 4-7 ppm, whose exact position can vary with concentration and solvent.
Aromatic Protons : Four protons on the phenyl ring, appearing in the 6.8-7.3 ppm region. Their complex splitting patterns (multiplets) are determined by their positions relative to the two substituents.
-CH₂- Protons : A sharp singlet around 4.5 ppm, characteristic of a methylene group attached to both an aromatic ring and an electronegative chlorine atom.
¹³C-NMR : The spectrum will show six distinct signals for the seven carbon atoms due to the molecule's lack of symmetry.
C-OH Carbon : The carbon attached to the hydroxyl group is expected around 155-158 ppm.
Aromatic Carbons : The other four aromatic carbons will have signals in the typical 115-140 ppm range.
-CH₂Cl Carbon : The carbon of the chloromethyl group is expected to appear further upfield, typically around 45-50 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Chemical shifts are in ppm relative to TMS. These are estimated values based on analogous structures.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | -OH | 5.5 (broad s) |
| ¹H | -CH₂- | 4.5 (s) |
| ¹H | Aromatic H | 6.8 - 7.3 (m) |
| ¹³C | C-OH | 157.0 |
| ¹³C | C-CH₂Cl | 139.5 |
| ¹³C | Aromatic C | 115.0 - 130.0 |
| ¹³C | -CH₂Cl | 46.0 |
Vibrational spectroscopy investigates the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.
FT-IR Spectroscopy :
O-H Stretch : A very strong and broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group involved in hydrogen bonding. ijaemr.com
Aromatic C-H Stretch : Multiple sharp, medium-intensity bands typically appear just above 3000 cm⁻¹.
C=C Ring Stretch : Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic ring.
C-O Stretch : A strong band is anticipated around 1200-1260 cm⁻¹ for the phenolic C-O bond.
C-Cl Stretch : A medium to strong band in the 600-800 cm⁻¹ region corresponds to the chloromethyl group.
FT-Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this compound, the symmetric stretching of the aromatic ring and the C-Cl stretch are expected to be prominent in the Raman spectrum.
Theoretical frequency calculations using DFT can predict the vibrational modes, and a comparison with experimental spectra allows for a detailed assignment of each band to a specific molecular motion, a process known as Potential Energy Distribution (PED) analysis. sigmaaldrich.com
Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound Note: These are representative frequencies based on DFT calculations and data from similar phenolic compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1260 | Strong |
| C-H Bend (in-plane) | 1000 - 1300 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of phenolic compounds due to the presence of a chromophore—the benzene (B151609) ring—which absorbs light in the ultraviolet region. For this compound, the analysis is typically conducted using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The maximum absorbance (λmax) for this compound has been identified at a wavelength of 280 nm . This absorption is attributed to the π → π* electronic transitions within the conjugated system of the substituted phenol (B47542) ring. The position of the chloromethyl group at the meta position influences the electronic environment of the chromophore, leading to this characteristic absorption maximum. In comparison, unsubstituted phenol exhibits a λmax around 270-275 nm docbrown.inforesearchgate.net. The slight shift in the absorption wavelength for this compound provides a basis for its detection and quantification.
Mass Spectrometry (MS) Applications in Analysis
Mass spectrometry is a powerful and indispensable technique for the detailed molecular analysis of this compound. Its high sensitivity and specificity allow for precise mass determination, structural elucidation, and the detection of trace-level impurities.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition and structure of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the compound from other molecules with the same nominal mass. The exact mass of this compound is 142.0185425 Da, corresponding to the molecular formula C7H7ClO nih.gov.
In practice, HRMS coupled with fragmentation techniques (MS/MS) is used to verify the compound's structure. The molecule is ionized and the resulting molecular ion is fragmented, producing a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the atoms and the positions of the hydroxyl and chloromethyl groups on the phenyl ring, thereby distinguishing it from its isomers, 2-(Chloromethyl)phenol and 4-(Chloromethyl)phenol nih.gov.
Impurity profiling is a critical aspect of pharmaceutical and chemical analysis, ensuring the quality and safety of a substance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the detection, identification, and quantification of impurities in this compound chimia.chijprajournal.com.
The process begins with the separation of the bulk this compound from any potential impurities using high-performance liquid chromatography (HPLC). These impurities could include residual starting materials, byproducts from the synthesis (such as isomers or over-chlorinated species), or degradation products. Following separation, the eluent is introduced into the mass spectrometer.
Tandem mass spectrometry (MS/MS) is then employed for its high selectivity and sensitivity ulisboa.pt. A specific precursor ion (for example, the molecular ion of a suspected impurity) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process generates a specific fragmentation spectrum that can be used to elucidate the structure of the unknown impurity, even at very low concentrations chimia.ch. The high selectivity of LC-MS/MS allows for the accurate quantification of these impurities without interference from the main compound ulisboa.ptnih.gov.
For certain mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), a matrix is required to facilitate the ionization of the analyte with minimal fragmentation wikipedia.orgcreative-proteomics.com. MALDI is more commonly used for large, non-volatile molecules, and its application to small molecules like this compound can be challenging due to potential interference from matrix ions in the low mass range researchgate.netnih.gov.
However, the analysis of small phenolic compounds is an area of active research. Common matrices used for small molecule analysis include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid. The choice of matrix is crucial and depends on the analyte's properties and the laser wavelength used youtube.com.
Interestingly, some studies have shown that for certain polyphenols, the analyte itself can act as a matrix, enabling matrix-less laser desorption/ionization researchgate.net. Given that this compound shares a core phenolic structure with some compounds that can self-ionize, this could be a potential avenue for its analysis, avoiding the issue of matrix interference researchgate.net. For more common soft-ionization techniques like Electrospray Ionization (ESI), which is frequently coupled with LC, a matrix is not required. In ESI-MS, ions are generated from a solution, making it highly suitable for analyzing compounds like this compound that are separated via liquid chromatography purdue.edu.
Analytical Methodologies for 3 Chloromethyl Phenol
Chromatographic Techniques
Chromatography is the cornerstone of analytical methodologies for 3-(Chloromethyl)phenol, enabling its separation from complex mixtures. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation of phenolic compounds. These methods are particularly useful for analyzing water samples and industrial effluents. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.
A typical HPLC method for the analysis of phenols involves a gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. amazonaws.comnih.gov UV detection is commonly used, with the wavelength set to the absorption maximum of the phenolic compounds, generally around 270-280 nm. shimadzu.comepa.gov
UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. amazonaws.comlcms.cz A UPLC method for a mixture of substituted phenols might utilize a C18 or a pentafluorophenyl (PFP) column with a gradient of water and acetonitrile, both containing a small percentage of formic acid. amazonaws.comresearchgate.net
Interactive Table: Representative HPLC/UPLC Conditions for Phenolic Compounds
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 2% to 98% B over 5 minutes | 2% to 98% B over 5 minutes |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 274 nm | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Semivolatile Organic Compounds
GC-MS is a highly sensitive and specific technique for the analysis of semivolatile organic compounds like this compound. Due to the polar nature of the hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic behavior of phenolic compounds. researchgate.netgcms.cz
Common derivatization techniques include acetylation with acetic anhydride (B1165640) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netscribd.comnih.gov The resulting less polar derivatives are then separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern. The mass spectrum of underivatized phenol (B47542), for instance, shows a prominent molecular ion peak. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for analyzing this compound in complex matrices such as industrial wastewater or biological samples. gcms.czresearchgate.net A key advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation. gcms.cz
In LC-MS/MS, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. forensicrti.orgshimadzu.comlcms.cz For phenolic compounds, negative ion mode electrospray ionization (ESI) is often employed. gcms.cz
Interactive Table: Illustrative LC-MS/MS Parameters for Phenolic Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Phenol | 93.0 | 65.0 | - |
| 2-Chlorophenol | 126.9 | 90.9 | - |
| 4-Chlorophenol | 126.9 | 90.9 | - |
| 2,4-Dichlorophenol | 160.8 | 124.9 | - |
Sample Preparation and Derivatization for Analysis
Proper sample preparation is paramount to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of the analysis.
Extraction Methods (e.g., Solid-Phase Extraction)
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of phenols from aqueous samples. nih.govscirp.orgnih.gov The process involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. The interferences are then washed away, and the analytes are eluted with a small volume of an organic solvent. For phenolic compounds, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. scirp.org The pH of the sample is often adjusted to an acidic value to ensure that the phenols are in their neutral form, which enhances their retention on the non-polar sorbent.
Pre-column Derivatization Strategies for Enhanced Detection and Stability
Pre-column derivatization is a strategy employed to improve the chromatographic properties and/or detectability of an analyte. For GC analysis of phenols, derivatization is crucial to increase volatility and thermal stability. researchgate.netgcms.cz Common reagents include acetic anhydride for acetylation and silylating agents like BSTFA. researchgate.netscribd.comnih.gov
In HPLC, derivatization can be used to introduce a chromophore or a fluorophore into the analyte molecule, thereby significantly enhancing its detectability by UV or fluorescence detectors, respectively. scirp.org For instance, dansyl chloride can be used as a fluorescent labeling reagent for phenols. sigmaaldrich.comunomaha.edumetabolomicsworkbench.org The derivatization reaction is typically carried out before injecting the sample into the HPLC system. nih.govresearchgate.net
Method Validation and Quality Control in Analytical Research
Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. gavinpublishers.comdcvmn.org For this compound, this involves a series of experiments to verify that the chosen analytical technique is reliable, reproducible, and accurate for quantifying the compound in a given matrix. gavinpublishers.com Quality control (QC) procedures are then implemented to ensure the continued performance of the validated method during routine analysis. epa.gov
The validation of an analytical method for this compound typically assesses several key parameters, as outlined by international guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). arlok.com These parameters ensure the method's performance is well-characterized and fit for purpose.
Key Validation Parameters:
Specificity/Selectivity: This ensures that the analytical signal is solely from this compound and not from any interfering substances that may be present in the sample matrix. gavinpublishers.com Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often employed to separate the analyte from potential impurities or matrix components.
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com This is typically evaluated by analyzing a series of standards of known concentrations.
Range: The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. gavinpublishers.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com
The following interactive tables provide examples of typical validation data for an HPLC-UV method for the determination of this compound.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,987 |
| 25.0 | 380,567 |
| 50.0 | 759,890 |
| 100.0 | 1,521,034 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 1.0 - 100.0 µg/mL |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.95 | 99.0 |
| 50.0 | 50.75 | 101.5 |
| 90.0 | 89.10 | 99.0 |
| Average Recovery (%) | 99.8 |
Table 3: Precision (Repeatability)
| Sample Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Replicate 4 (Peak Area) | Replicate 5 (Peak Area) | Replicate 6 (Peak Area) | Average Peak Area | RSD (%) |
| 50.0 | 760,123 | 758,987 | 761,543 | 759,456 | 760,876 | 759,213 | 760,033 | 0.12 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
In addition to these validation parameters, ongoing quality control is essential to ensure the reliability of the analytical results over time. epa.gov This includes the regular analysis of quality control samples, such as a method blank, a laboratory control sample, and matrix spikes, with each batch of samples. greenrivertech.com.tw System suitability tests are also performed before each analytical run to confirm that the chromatographic system is performing adequately. arlok.com These tests may include parameters like peak resolution, tailing factor, and theoretical plates. Adherence to these validation and quality control principles ensures that the data generated for this compound is of high quality and scientifically sound.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes and Catalytic Systems
The traditional synthesis of 3-(Chloromethyl)phenol often involves the Blanc chloromethylation reaction, which utilizes formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride (ZnCl₂). smolecule.com This method proceeds through the protonation of formaldehyde, followed by an electrophilic attack on the phenol (B47542) ring and subsequent chlorination. smolecule.com However, emerging research focuses on developing more efficient and safer synthetic pathways.
Alternative methodologies are being explored to circumvent the use of formaldehyde-HCl systems. One such method is the use of chloromethyl methyl ether (MOMCl) with phenol in sulfuric acid, which can minimize the formation of hazardous byproducts like bis(chloromethyl) ether. smolecule.com Another approach, the Quelet reaction, employs other aliphatic aldehydes with HCl and zinc chloride for the meta-chloromethylation of certain phenols. smolecule.com Furthermore, a system using dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by zinc iodide, has demonstrated high yields for protected phenol derivatives. smolecule.comresearchgate.net
Recent advancements also include the use of different catalytic systems to improve reaction efficiency and selectivity. For instance, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the chloromethylation of aromatic hydrocarbons, offering the advantage of being recyclable from the aqueous phase. researchgate.net Gold(I) catalysts, activated by a sodium salt, have also been successfully used in the synthesis of related α-chloroimines, showcasing the potential for precious metal catalysis in similar transformations. acs.org
A summary of various synthetic approaches is presented in the table below:
| Method | Reagents | Catalyst | Key Features |
| Blanc Chloromethylation | Formaldehyde, HCl | ZnCl₂ | Widely used, traditional method. smolecule.com |
| Chloromethyl Methyl Ether | Chloromethyl methyl ether, Phenol | Sulfuric acid | Avoids formaldehyde, minimizes byproducts. smolecule.com |
| Quelet Reaction | Aliphatic aldehydes, HCl | ZnCl₂ | Enables meta-chloromethylation. smolecule.com |
| Dimethoxymethane System | Dimethoxymethane, Chlorosulfonic acid | ZnI₂ | High yields for protected phenols. smolecule.comresearchgate.net |
| Triflate-catalyzed Reaction | Trioxane, HCl | Sc(OTf)₃ | Recyclable catalyst. researchgate.net |
| Gold-catalyzed Synthesis | Chloroalkyne, Primary amines | IPrAuCl, NaBArF | High yields for α-chloroimines. acs.org |
Advanced Applications in Organic Synthesis and Materials Science
The reactivity of the chloromethyl group makes this compound a valuable building block in organic synthesis. It serves as a precursor for a variety of derivatives with potential applications in medicinal chemistry and materials science.
In organic synthesis, this compound is utilized in the preparation of more complex molecules. For example, it can be used to synthesize 3-(azidomethyl)phenol (B2374208) through a nucleophilic substitution reaction with sodium azide (B81097). This azide derivative is a key component in "click chemistry," a set of powerful and reliable reactions for creating new molecules. The compound is also used in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are being investigated for their biological activities. nih.govacs.org
In materials science, the phenolic hydroxyl group of this compound may impart antioxidant properties, making it a compound of interest for developing new materials. cymitquimica.com Its derivatives are also used in the creation of polymers. For instance, azide-functionalized compounds derived from it can act as cross-linkers, enhancing the stability and performance of polymeric materials.
In-depth Mechanistic Studies of Biological Interactions
Understanding the interaction of this compound with biological systems is crucial for evaluating its potential therapeutic applications and toxicological profile. Studies have indicated that it can interact with biological systems through several mechanisms, including enzyme inhibition and receptor binding. smolecule.com
The reactive chloromethyl group can facilitate covalent bonding with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. Its derivatives have shown potential as antimicrobial and antifungal agents. The phenolic hydroxyl group can also participate in hydrogen bonding and π-π interactions with biological targets, which can influence biochemical pathways. For example, derivatives of 3-(azidomethyl)phenol have been shown to inhibit histone deacetylases (HDACs), highlighting their therapeutic potential.
Comprehensive Environmental Risk Assessment and Remediation Strategies
The environmental fate and impact of this compound and related chlorophenolic compounds are of significant concern due to their potential toxicity. researchgate.net When released into the environment, this compound is expected to partition to soil and sediment, with some presence in water. canada.ca While it is expected to be inherently biodegradable, its derivatives are recognized as persistent environmental pollutants. researchgate.netcanada.ca
Risk assessments indicate that some related substances may have moderate acute toxicity to aquatic organisms. canada.ca Therefore, comprehensive environmental risk assessments are necessary to understand and mitigate potential harm.
Remediation strategies for chlorophenol-contaminated sites are actively being researched. Biological methods, particularly bacterial degradation, are considered a cost-effective and environmentally friendly approach for removing these compounds from the environment. researchgate.net Several bacterial strains capable of using chlorophenols as a carbon and energy source have been identified and characterized. researchgate.net In situ remediation technologies, such as steam stripping, are also being explored to treat contaminated soils without excavation. epa.gov
Computational Design and Predictive Modeling for this compound Derivatives
Computational methods are increasingly being employed to accelerate the design and predict the properties of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are developed to correlate the chemical structure of these compounds with their biological activities and toxicities. imist.maresearchgate.net
These predictive models utilize molecular descriptors calculated using methods like Density Functional Theory (DFT) to forecast the properties of new, untested compounds. imist.ma For example, QSTR models have been developed to predict the toxicity of phenol derivatives towards various organisms. imist.maresearchgate.net Molecular docking studies are also used to simulate the binding of these derivatives to biological targets, such as enzymes and receptors, providing insights into their mechanism of action and guiding the design of more potent and selective compounds. nih.govresearchgate.net These computational approaches facilitate the rational design of new derivatives with desired biological activities while minimizing potential toxicity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(Chloromethyl)phenol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (11–13 mil thickness, 1-hour breakthrough time) for routine handling. For prolonged exposure (e.g., spill cleanup), butyl rubber gloves (>4-hour breakthrough time) are recommended . Eye protection (safety goggles or face shields) is mandatory during transfers .
- Storage : Store at room temperature in inert conditions, avoiding incompatible materials. Ensure containers are sealed and labeled appropriately .
- Exposure Control : Use fume hoods for volatile operations. Avoid ingestion and skin contact; wash hands thoroughly after handling .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Prevent entry into waterways .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Chloromethylation : React phenol derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. For example, a reported synthesis involves reacting 3-hydroxyphenyl precursors with carbon tetrachloride and triphenylphosphine in acetonitrile at 80°C, yielding this compound in ~46% purity after column chromatography .
- Safety Note : Chloromethylation reactions often generate hazardous byproducts (e.g., HCl gas), necessitating rigorous ventilation and neutralization protocols .
Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) or gas chromatography (GC) coupled with mass spectrometry (GC-MS) for high sensitivity .
- Spectroscopy : Infrared (IR) spectroscopy (C-Cl stretch at 600–800 cm⁻¹) and nuclear magnetic resonance (NMR) (δ 4.5–5.0 ppm for CH₂Cl group) for structural confirmation .
- Validation : Calibrate with certified reference standards (e.g., Agilent RCP-002) to ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for chlorophenol derivatives?
- Methodological Answer :
- Systematic Literature Screening : Follow the U.S. Agency for Toxic Substances and Disease Registry (ATSDR) two-step process:
Title/Abstract Screening : Exclude non-relevant studies (e.g., industrial-scale production data). From 974 records, only 95 advanced to full-text review .
Full-Text Evaluation : Prioritize studies with robust experimental designs (e.g., controlled in vitro models, standardized exposure doses). Only 416 studies met criteria for inclusion in the 2021 toxicological profile .
- Meta-Analysis : Use statistical tools to reconcile discrepancies in LD₅₀ values, accounting for variables like solvent choice, species sensitivity, and exposure duration .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the energy profile of SN₂ reactions using software like Gaussian. Key parameters include bond dissociation energies (C-Cl: ~339 kJ/mol) and transition-state geometries .
- Thermochemical Data : Reference experimental enthalpy values (e.g., ΔrH° = 1457 kJ/mol for related phenoxide reactions) to validate simulations .
- Solvent Effects : Incorporate dielectric constant adjustments (e.g., acetonitrile vs. water) to predict reaction rates in different media .
Q. What experimental design considerations are critical when studying the environmental degradation pathways of this compound?
- Methodological Answer :
- Degradation Conditions : Simulate natural environments (pH 5–9, UV light exposure) to assess hydrolysis and photolysis rates. Monitor Cl⁻ release as a degradation marker .
- Ecotoxicology Assays : Use standardized organisms (e.g., Daphnia magna) to evaluate acute toxicity of degradation intermediates. Compare with EPA STORET parameters (e.g., 2-chlorophenol limits: 300–345 µg/L in water) .
- Mass Balance Analysis : Track carbon distribution (e.g., via ¹⁴C labeling) to identify mineralization efficiency and persistent byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
